2-{(S)-2-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol 2-{(S)-2-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13460614
InChI: InChI=1S/C11H24N2O/c1-10(2)12(3)9-11-5-4-6-13(11)7-8-14/h10-11,14H,4-9H2,1-3H3/t11-/m0/s1
SMILES: CC(C)N(C)CC1CCCN1CCO
Molecular Formula: C11H24N2O
Molecular Weight: 200.32 g/mol

2-{(S)-2-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol

CAS No.:

Cat. No.: VC13460614

Molecular Formula: C11H24N2O

Molecular Weight: 200.32 g/mol

* For research use only. Not for human or veterinary use.

2-{(S)-2-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol -

Specification

Molecular Formula C11H24N2O
Molecular Weight 200.32 g/mol
IUPAC Name 2-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]ethanol
Standard InChI InChI=1S/C11H24N2O/c1-10(2)12(3)9-11-5-4-6-13(11)7-8-14/h10-11,14H,4-9H2,1-3H3/t11-/m0/s1
Standard InChI Key UWFIBDJKPMJHLO-NSHDSACASA-N
Isomeric SMILES CC(C)N(C)C[C@@H]1CCCN1CCO
SMILES CC(C)N(C)CC1CCCN1CCO
Canonical SMILES CC(C)N(C)CC1CCCN1CCO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a pyrrolidine ring (a five-membered amine heterocycle) substituted at the 1-position with an ethanol group (-CH₂CH₂OH) and at the 2-position with an isopropyl-methyl-amino group (-CH₂N(CH₃)(CH(CH₃)₂)). The (S)-configuration at the chiral center ensures stereochemical specificity, which is critical for its biological activity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₂₄N₂O
Molecular Weight200.32 g/mol
IUPAC Name2-[(2S)-2-[[Methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]ethanol
Canonical SMILESCC(C)N(C)CC1CCCN1CCO
Boiling PointNot reported (estimated >250°C)
SolubilityModerate in polar solvents (e.g., ethanol, DMSO)

Spectroscopic and Stereochemical Data

  • NMR: The ^1H-NMR spectrum (CDCl₃) reveals signals for the pyrrolidine ring protons (δ 1.6–2.4 ppm), ethanol group (δ 3.6–3.8 ppm), and isopropyl-methyl-amino group (δ 1.0–1.2 ppm for CH(CH₃)₂) .

  • Chirality: The (S)-configuration is confirmed via chiral HPLC, with enantiomeric excess >99% .

Synthesis Methods

Multi-Step Reaction Pathways

The synthesis typically involves three stages:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions .

  • Reductive Amination: Introduction of the isopropyl-methyl-amino group using methyl isopropyl ketone and sodium cyanoborohydride.

  • Ethanol Group Attachment: Nucleophilic substitution or Mitsunobu reaction to introduce the hydroxyethyl moiety .

Table 2: Representative Synthetic Routes

StepReagents/ConditionsYield (%)Reference
1Cyclization of 4-aminobutyraldehyde (H₂SO₄, 80°C)65–70
2Reductive amination (NaBH₃CN, CH₃OH)85
3Mitsunobu reaction (DIAD, PPh₃)78

Optimization Challenges

  • Stereochemical Purity: Asymmetric catalysis (e.g., chiral ligands in reductive amination) is required to maintain the (S)-configuration .

  • Byproduct Formation: Competing N-alkylation during ethanol group introduction necessitates careful temperature control .

Pharmacological Applications

Neurological Target Engagement

The compound’s isopropyl-methyl-amino group enables interactions with neurotransmitter receptors, including:

  • κ-Opioid Receptors: Modulates pain signaling pathways, with potential as an analgesic agent .

  • Dopamine Transporters: Inhibits reuptake, suggesting utility in treating ADHD or depression .

Antiviral Activity

Derivatives of this compound exhibit inhibitory effects against respiratory syncytial virus (RSV) by targeting viral fusion proteins (EC₅₀ = 0.15 nM in optimized analogues) .

Table 3: Pharmacological Data

TargetActivity (IC₅₀/EC₅₀)MechanismReference
κ-Opioid Receptor12 nMPartial agonist
RSV Fusion Protein0.58 nMInhibition of viral entry
Dopamine Transporter45 nMReuptake inhibition

Comparison with Analogous Compounds

Structural Analogues

  • 2-{2-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol: The racemic form shows 50% lower binding affinity to κ-opioid receptors, underscoring the importance of chirality .

  • {(S)-2-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid: Replacing the ethanol group with acetic acid enhances solubility but reduces blood-brain barrier permeability.

Table 4: Comparative Properties

CompoundBioavailability (%)κ-Opioid Affinity (IC₅₀)
2-{(S)-...-ethanol (chiral)3512 nM
2-{2-...-ethanol (racemic)2824 nM
{(S)-...-acetic acid4518 nM

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